N-(2-hydroxyethyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

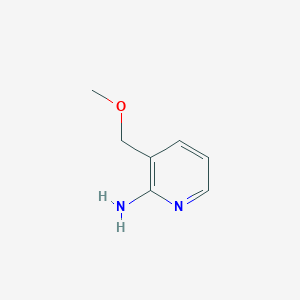

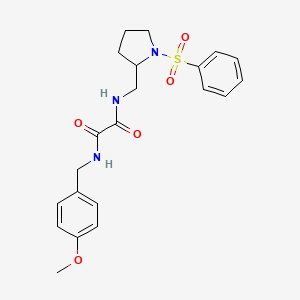

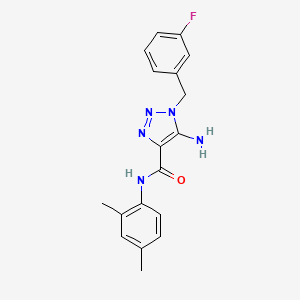

“N-(2-hydroxyethyl)cyclopropanesulfonamide” is a chemical compound with the CAS Number: 1534388-85-6 . It has a molecular weight of 165.21 . The IUPAC name for this compound is N-(2-hydroxyethyl)cyclopropanesulfonamide . The InChI code for this compound is 1S/C5H11NO3S/c7-4-3-6-10(8,9)5-1-2-5/h5-7H,1-4H2 .

Molecular Structure Analysis

The molecular structure of “N-(2-hydroxyethyl)cyclopropanesulfonamide” can be represented by the InChI code 1S/C5H11NO3S/c7-4-3-6-10(8,9)5-1-2-5/h5-7H,1-4H2 .Physical And Chemical Properties Analysis

“N-(2-hydroxyethyl)cyclopropanesulfonamide” is a liquid at room temperature . The compound has good mutual solubility in aqueous solution .Aplicaciones Científicas De Investigación

- Most importantly, this hydrogel exhibits outstanding antibacterial properties, effectively repelling and killing bacteria. Its competitive edge in the biomedical field makes it a promising material .

- Their biofunctional properties make them suitable for drug delivery, tissue engineering, and other biomedical applications .

- Applications include catalysis, sensing, and photodynamic therapy. The unique combination of HECS and metallophthalocyanines enhances their performance .

Antibacterial Hydrogels

Biofunctional Nanogels

Metallophthalocyanine Complexes

Safety and Hazards

The safety information for “N-(2-hydroxyethyl)cyclopropanesulfonamide” includes several hazard statements such as H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, typically target bacterial enzymes involved in folic acid synthesis .

Mode of Action

Sulfonamides, including N-(2-hydroxyethyl)cyclopropanesulfonamide, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthase . This prevents the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis.

Biochemical Pathways

The primary biochemical pathway affected by N-(2-hydroxyethyl)cyclopropanesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of essential nucleotides required for DNA replication, thereby inhibiting bacterial growth and proliferation.

Pharmacokinetics

Sulfonamides in general are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of N-(2-hydroxyethyl)cyclopropanesulfonamide is the inhibition of bacterial growth and proliferation. By preventing the synthesis of folic acid, the compound disrupts DNA replication in bacteria, leading to their eventual death .

Action Environment

The action of N-(2-hydroxyethyl)cyclopropanesulfonamide, like other sulfonamides, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the compound, and the resistance mechanisms of the target bacteria .

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c7-4-3-6-10(8,9)5-1-2-5/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFTYOFHDSNHLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)cyclopropanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2792382.png)

![3'-(3,4-Difluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2792385.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792386.png)

![1-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2792392.png)

![2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole](/img/structure/B2792393.png)